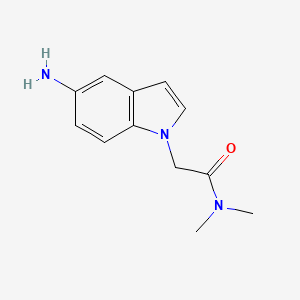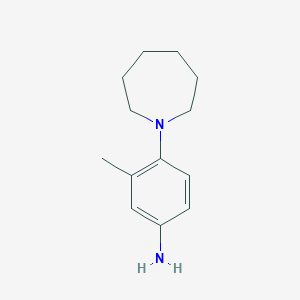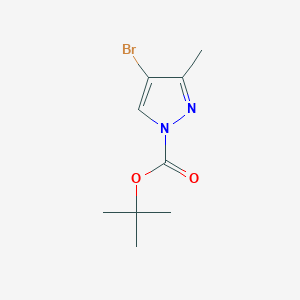
4-溴-3-甲基-1H-吡唑-1-羧酸叔丁酯
描述
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
科学研究应用
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
生化分析
Biochemical Properties
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to conformational changes that alter enzyme activity .
Cellular Effects
The effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context .
Molecular Mechanism
At the molecular level, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s impact on these pathways can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The distribution of the compound can affect its activity and function, influencing its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context and the specific biochemical pathways involved .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
4-bromo-3-methyl-1H-pyrazole+tert-butyl chloroformatetriethylaminetert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-pyrazole-1-carboxylate.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Reduction Reactions: The major product is 3-methyl-1H-pyrazole-1-carboxylate.
Oxidation Reactions: The major product is 4-bromo-3-methyl-1H-pyrazole-1-carboxylic acid.
作用机制
The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and tert-butyl ester group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-3-methyl-1H-pyrazole
Uniqueness
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of both a tert-butyl ester group and a bromine atom on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOLTGTSAIHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682067 | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021919-24-3 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
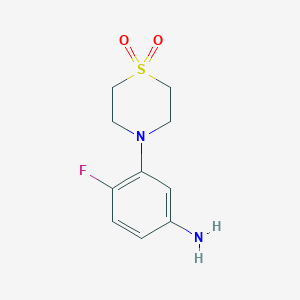
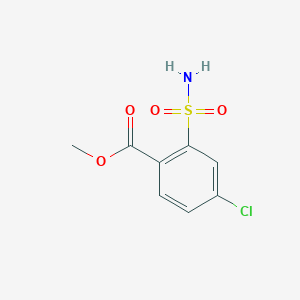
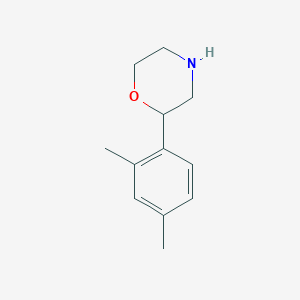
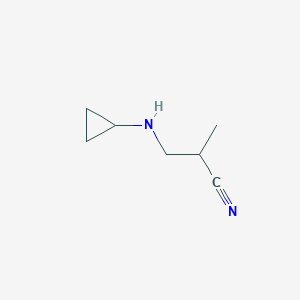
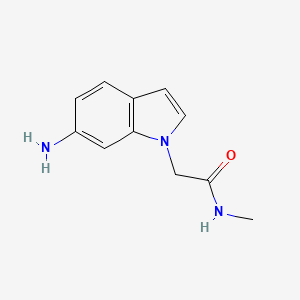
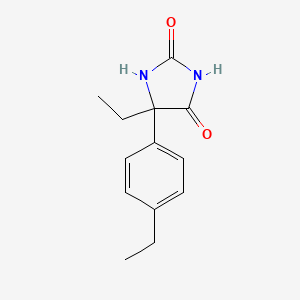
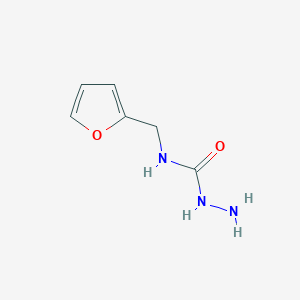
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
